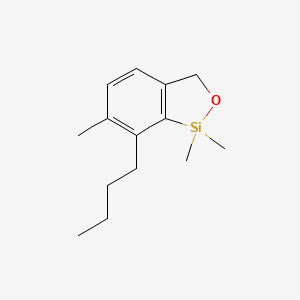
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- is a unique organosilicon compound that has garnered interest due to its distinctive structural features and potential applications in various fields. This compound is characterized by the presence of a benzoxasilole core, which integrates silicon into a heterocyclic framework, enhancing its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a silicon-containing precursor with a suitable aromatic compound, followed by cyclization to form the benzoxasilole ring. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoxasilole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can introduce various functional groups into the benzoxasilole ring.
Scientific Research Applications
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- involves its interaction with specific molecular targets and pathways. The silicon atom in the benzoxasilole ring can form stable bonds with various functional groups, allowing the compound to participate in diverse chemical reactions. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 1,1-dimethyl-1,3-dihydro-2,1-benzoxasilole
- 2-Butyl-1,2-benzothiazol-3(2H)-one
Uniqueness
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- stands out due to its unique combination of a benzoxasilole core with butyl and trimethyl substituents This structural arrangement imparts distinct chemical properties, making it more versatile and reactive compared to similar compounds
Properties
CAS No. |
143398-55-4 |
|---|---|
Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
7-butyl-1,1,6-trimethyl-3H-2,1-benzoxasilole |
InChI |
InChI=1S/C14H22OSi/c1-5-6-7-13-11(2)8-9-12-10-15-16(3,4)14(12)13/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
UCODSIDJWBPDTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC2=C1[Si](OC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)
acetate](/img/structure/B12548326.png)

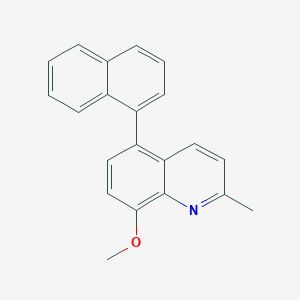
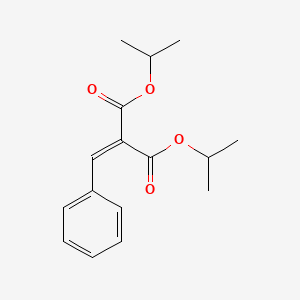
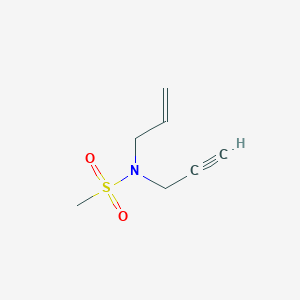
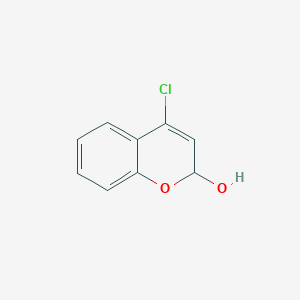
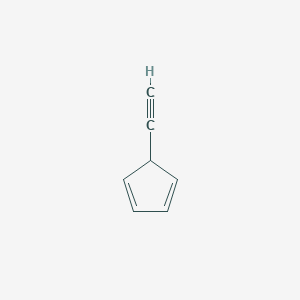
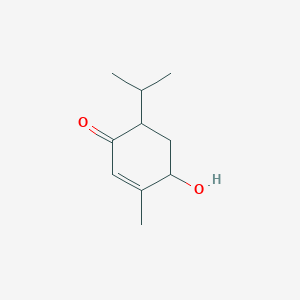

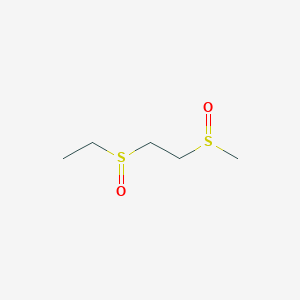

![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene](/img/structure/B12548394.png)
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)
